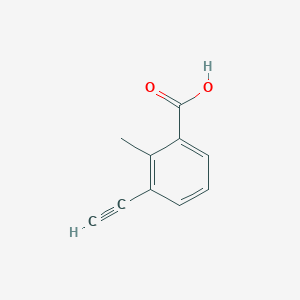

3-Ethynyl-2-methylbenzoic acid

Description

Significance and Research Context within Ethynylbenzoic Acid Derivatives

Ethynylbenzoic acid derivatives are characterized by the presence of a reactive ethynyl (B1212043) group and a carboxylic acid moiety on a benzene (B151609) ring. This structural motif makes them versatile intermediates in organic synthesis, materials science, and medicinal chemistry. The ethynyl group, a terminal alkyne, readily participates in a variety of coupling reactions, most notably the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. This reactivity allows for the construction of complex molecular architectures.

In the realm of materials science , these derivatives are utilized in the synthesis of novel polymers and functional materials. The rigid, linear nature of the ethynyl group can be exploited to create materials with specific electronic and photophysical properties. For instance, ethynylbenzoic acids have been investigated for the preparation of porous organic frameworks and other advanced materials.

The field of medicinal chemistry has also seen significant use of ethynylbenzoic acid derivatives. They serve as key structural components in the design and synthesis of biologically active molecules. The ethynyl linker can act as a rigid spacer between different pharmacophoric elements, and the carboxylic acid group can be modified to enhance solubility or to interact with biological targets. Research has explored their potential in developing new therapeutic agents. A patent has mentioned 3-Ethynyl-2-methylbenzoic acid in the context of modulators for protein tyrosine phosphatases, suggesting its potential role in drug discovery research. google.com

Scope of Academic Investigation of this compound

The academic investigation of this compound, specifically, appears to be in its nascent stages, with limited publicly available research dedicated solely to this compound. Its primary role in the scientific community, as evidenced by its availability from various chemical suppliers, is that of a specialized building block for organic synthesis.

The presence of the methyl group at the 2-position, ortho to the carboxylic acid, introduces steric hindrance that can influence the reactivity of the adjacent functional groups. This steric factor can be a tool for chemists to achieve regioselectivity in certain reactions. The electronic effect of the methyl group also subtly modulates the properties of the aromatic ring and the acidity of the carboxylic acid.

While detailed studies on its specific applications are not widely published, its inclusion in a patent for potential protein tyrosine phosphatase modulators indicates that it is being explored in the context of medicinal chemistry. google.com This suggests that researchers are likely utilizing this compound as a fragment or intermediate in the synthesis of more complex molecules for biological screening.

The primary area of its academic use is therefore in synthetic chemistry, where its unique substitution pattern is leveraged to create novel compounds for further investigation in materials science and drug discovery. The limited scope of dedicated research on this compound itself highlights an opportunity for future studies to explore its unique properties and potential applications more thoroughly.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 1864647-48-2 |

| Appearance | Not specified |

| Purity | ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h1,4-6H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZLFLYQOWRDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynyl 2 Methylbenzoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 3-ethynyl-2-methylbenzoic acid molecule with high efficiency, often through carbon-carbon bond-forming reactions that introduce the ethynyl (B1212043) moiety.

Copper-Catalyzed Ethynylation Strategies

Copper-catalyzed reactions are pivotal in the formation of carbon-carbon bonds, particularly for the introduction of alkyne functionalities. The Sonogashira coupling reaction is a prominent example, employing a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions, such as at room temperature, and can tolerate a variety of functional groups, making it a versatile tool in organic synthesis. wikipedia.org

For the synthesis of this compound, a plausible route involves the Sonogashira coupling of a 3-halo-2-methylbenzoic acid, such as 3-bromo-2-methylbenzoic acid or 3-iodo-2-methylbenzoic acid, with a protected acetylene (B1199291) source like trimethylsilylacetylene. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine. Following the coupling reaction, the silyl (B83357) protecting group is removed under basic or fluoride-mediated conditions to yield the terminal alkyne.

| Reactants | Catalyst/Reagents | Product | Key Features |

| 3-Halo-2-methylbenzoic acid, Trimethylsilylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | 3-(Trimethylsilylethynyl)-2-methylbenzoic acid | Mild reaction conditions, high functional group tolerance. wikipedia.org |

| 3-(Trimethylsilylethynyl)-2-methylbenzoic acid | Base (e.g., K₂CO₃) or Fluoride (B91410) source (e.g., TBAF) | This compound | Deprotection of the silyl group to yield the terminal alkyne. |

While the Sonogashira reaction is a powerful tool, copper-free variations have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. nih.govthalesnano.com These methods often employ more sophisticated palladium catalysts or different reaction conditions. nih.gov

Base-Catalyzed Carboxylic Acid Formation

Synthesis via Precursor Functionalization

An alternative and often more practical approach to synthesizing this compound is through the functionalization of a pre-existing substituted benzoic acid.

From Substituted Benzoic Acid Precursors

The synthesis can commence from a benzoic acid derivative that already contains the methyl group and a suitable functional group at the 3-position that can be converted into an ethynyl group. A common precursor is a 3-halo-2-methylbenzoic acid. nih.gov The halogen atom, typically bromine or iodine, serves as a handle for a subsequent cross-coupling reaction to introduce the ethynyl group, as described in the Sonogashira coupling section. nih.gov

Another potential precursor is 3-formyl-2-methylbenzoic acid. The aldehyde functionality can be converted to an alkyne through various methods, such as the Corey-Fuchs reaction. This two-step process involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromoalkene, which is then treated with a strong base like n-butyllithium to generate the terminal alkyne via elimination and metal-halogen exchange.

| Precursor | Reagents for Conversion to Alkyne | Intermediate/Product |

| 3-Halo-2-methylbenzoic acid | Terminal alkyne, Pd/Cu catalyst, base | This compound |

| 3-Formyl-2-methylbenzoic acid | 1. CBr₄, PPh₃; 2. n-BuLi | This compound |

Ester Saponification and Acidification Routes

In many synthetic sequences, it is advantageous to protect the carboxylic acid group as an ester to avoid side reactions and improve solubility. Therefore, a common final step in the synthesis of this compound is the saponification of a corresponding ester, such as methyl 3-ethynyl-2-methylbenzoate or ethyl 3-ethynyl-2-methylbenzoate.

Saponification is the hydrolysis of an ester under basic conditions. chemicalbook.com The ester is treated with a strong base, typically sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or ethanol. The reaction mixture is often heated to drive the reaction to completion. This process yields the carboxylate salt of the acid and the corresponding alcohol. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the desired carboxylic acid. chemicalbook.com

| Starting Material | Reagents | Product | Reaction Type |

| Methyl 3-ethynyl-2-methylbenzoate | 1. NaOH(aq) or KOH(aq); 2. HCl(aq) | This compound | Saponification followed by acidification. chemicalbook.com |

| Ethyl 3-ethynyl-2-methylbenzoate | 1. NaOH(aq) or KOH(aq); 2. HCl(aq) | This compound | Saponification followed by acidification. |

Advanced Synthetic Techniques

While traditional methods like the Sonogashira coupling are robust, advancements in synthetic chemistry offer more efficient and sustainable alternatives. For the synthesis of this compound and its derivatives, these can include the development of more active and stable catalysts for cross-coupling reactions. For instance, the use of N-heterocyclic carbene (NHC) ligands for palladium can enhance the efficiency of Sonogashira couplings, allowing for lower catalyst loadings and milder reaction conditions.

Furthermore, decarboxylative coupling reactions represent a novel approach where a carboxylic acid is used as a coupling partner, eliminating the need for pre-functionalized aryl halides. nih.gov For instance, a suitably substituted propiolic acid could potentially be coupled with a 2-methyl-3-halobenzoic acid derivative in a palladium-catalyzed decarboxylative process. nih.gov

The use of continuous flow reactors for Sonogashira couplings is another modern technique that offers advantages such as improved reaction control, enhanced safety, and easier scalability. thalesnano.com Immobilized catalysts can be used in these systems, simplifying product purification. thalesnano.com

Palladium-Catalyzed Cross-Coupling Reactions, including Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds, and the Sonogashira coupling is a particularly powerful tool for synthesizing aryl alkynes. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The synthesis of ethynylated benzoic acids, such as this compound, often starts with a halogenated precursor, for instance, 3-iodo-2-methylbenzoic acid. The Sonogashira reaction provides a direct method to introduce the ethynyl group. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org While traditional Sonogashira reactions require anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under milder, copper-free conditions, sometimes even in aqueous media. organic-chemistry.orgnih.gov

Key components and their roles in a typical Sonogashira coupling for synthesizing ethynylbenzoic acid derivatives are outlined below.

| Component | Example | Role |

| Aryl Halide | 3-Iodo-2-methylbenzoic acid methyl ester | The electrophilic partner providing the aromatic core. |

| Terminal Alkyne | Ethynyltrimethylsilane (followed by deprotection) | The nucleophilic partner providing the alkyne moiety. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | Facilitates the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne by forming a copper acetylide intermediate. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and facilitates the formation of the copper acetylide. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes the reactants and catalysts. |

The reaction has been widely applied in the total synthesis of natural products and the creation of complex molecular structures for materials science. rsc.org

Utilization of Organosilane Reagents, such as Ethynyltrimethylsilane

Organosilane reagents, particularly ethynyltrimethylsilane, serve as valuable synthons for introducing a protected ethynyl group. acs.org The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne's acidic proton, preventing self-coupling (Glaser coupling) and other unwanted side reactions under basic conditions. This strategy enhances the efficiency and selectivity of the coupling process. acs.org

The synthesis proceeds in two main steps:

Sonogashira Coupling: The halogenated benzoic acid derivative (e.g., methyl 3-iodo-2-methylbenzoate) is coupled with ethynyltrimethylsilane using a palladium-copper catalyst system. acs.orgchemicalbook.com

Deprotection: The resulting TMS-protected alkyne is then treated with a base, such as sodium hydroxide or potassium carbonate in methanol, or a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to cleave the silicon-carbon bond and reveal the terminal alkyne. acs.org

This two-step sequence provides a reliable and high-yielding route to terminal aryl alkynes that might otherwise be difficult to synthesize directly. acs.org

| Step | Reactants | Reagents/Catalysts | Product |

| 1. Coupling | Methyl 3-iodo-2-methylbenzoate, Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Triethylamine | Methyl 2-methyl-3-((trimethylsilyl)ethynyl)benzoate |

| 2. Deprotection | Methyl 2-methyl-3-((trimethylsilyl)ethynyl)benzoate | Sodium hydroxide, Methanol | Methyl 3-ethynyl-2-methylbenzoate |

Mechanochemical Synthetic Routes for Cocrystal Formation

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free or low-solvent (liquid-assisted grinding) alternative for synthesizing multicomponent solids like cocrystals. rsc.orgresearchgate.net Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. rsc.org

For derivatives of this compound, mechanochemical methods can be employed to form cocrystals with other active pharmaceutical ingredients (APIs) or coformers. This process can alter physicochemical properties like solubility and stability. nih.gov The synthesis is typically performed in a ball mill, where the benzoic acid derivative and a coformer are ground together, sometimes with a few drops of a liquid to facilitate the reaction. researchgate.netnih.gov The formation of the cocrystal can be monitored using techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy. acs.org This green chemistry approach is efficient, scalable, and reduces waste by eliminating the need for bulk solvents. rsc.org

| Technique | Description | Advantages |

| Neat Grinding | Grinding the solid reactants together without any added liquid. | Completely solvent-free, simple. |

| Liquid-Assisted Grinding (LAG) | Adding a small, catalytic amount of liquid to the solid reactants before or during grinding. | Can accelerate cocrystal formation, allows for screening of different polymorphs. acs.org |

| SpeedMixing | A method using dual asymmetric centrifugal mixing technology for rapid and scalable synthesis without grinding media. acs.org | Fast, scalable, avoids contamination from grinding media. acs.org |

Solid Acid Catalysis in Esterification Processes

The carboxylic acid group of this compound can be converted into an ester through Fischer esterification. While traditionally catalyzed by liquid mineral acids like sulfuric acid, the use of solid acid catalysts presents a more environmentally friendly and industrially viable alternative. csic.esoru.edu Heterogeneous solid acid catalysts can be easily separated from the reaction mixture by filtration, allowing for simple product purification and catalyst recycling. oru.edu

A variety of solid acid catalysts are effective for the esterification of benzoic acids, including:

Sulfated Zirconia: A superacid catalyst known for its high activity. oru.edu

Ion-Exchange Resins: Such as Amberlyst-15, which are porous polymers with sulfonic acid groups. oru.edu

Metal Oxides: Zirconium/titanium mixed oxides have shown high catalytic activity for esterifying benzoic acids with methanol. mdpi.comresearchgate.net

Magnetic-Responsive Catalysts: These consist of a magnetic core (e.g., Fe₃O₄) coated with a solid acid, allowing for easy separation using an external magnetic field. rsc.org

The reaction involves heating the carboxylic acid with an alcohol (e.g., methanol) in the presence of the solid catalyst. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. researchgate.net

| Catalyst Type | Example | Key Features |

| Mixed Metal Oxide | Zirconium-Titanium Oxide (ZT10) | High thermal stability, strong acid sites, reusable. mdpi.comresearchgate.net |

| Ion-Exchange Resin | Amberlyst-16 | Effective for long-chain acids, operates under relatively mild conditions. csic.es |

| Magnetic Nanoparticle | Fe₃O₄@SiO₂-P([VLIM]PW) | Easily separable via magnet, high catalytic activity, and good recyclability. rsc.org |

Iodolactonization Strategies for Alkynylbenzoic Acids

Iodolactonization is an intramolecular cyclization reaction that forms an iodine-containing lactone from an unsaturated carboxylic acid. wikipedia.org For alkynylbenzoic acids, this reaction provides a pathway to synthesize substituted isocoumarin (B1212949) or isobenzofuranone derivatives. The reaction is initiated by the electrophilic attack of an iodine source (e.g., molecular iodine, I₂) on the alkyne, forming a cyclic iodonium (B1229267) ion intermediate. unipa.it The nearby carboxylate group then acts as an intramolecular nucleophile, attacking the intermediate to close the ring and form the lactone. unipa.it

The regioselectivity of the cyclization (i.e., the size of the resulting ring) can be influenced by the substitution pattern on the alkyne and the reaction conditions. For 2-alkynylbenzoic acids, the reaction can lead to either 5-exo-dig or 6-endo-dig cyclization. unipa.it In the case of 3-alkynylbenzoic acids, similar intramolecular cyclizations can be envisioned. The reaction is typically carried out under mild conditions, using a base like sodium bicarbonate (NaHCO₃) to neutralize the HI byproduct. unipa.itresearchgate.net The resulting vinyl iodide moiety in the product is a versatile functional group that can be used in subsequent cross-coupling reactions for further molecular elaboration. unipa.it

| Reaction | Description | Reagents | Product Type |

| Iodolactonization | Intramolecular cyclization of an alkynyl carboxylic acid. | Iodine (I₂), Sodium Bicarbonate (NaHCO₃), Acetonitrile (MeCN) | Iodine-substituted lactone (e.g., thienopyranone from alkynylthiophene carboxylic acid). unipa.it |

Chemical Reactivity and Transformation Mechanisms of 3 Ethynyl 2 Methylbenzoic Acid

Alkyne Functional Group Reactivity

The terminal ethynyl (B1212043) group (–C≡CH) is a highly versatile functional group, primarily engaging in addition reactions and carbon-carbon bond-forming cross-coupling reactions. wikipedia.org Its sp-hybridized carbons make the terminal proton weakly acidic and the triple bond susceptible to attack by various reagents.

Cross-Coupling Reaction Pathways

The terminal alkyne of 3-Ethynyl-2-methylbenzoic acid is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex molecules.

Sonogashira Coupling: This is one of the most important reactions for terminal alkynes. organic-chemistry.org It involves the coupling of the terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for forming C(sp)-C(sp²) bonds. wikipedia.org For this compound, this pathway allows for the direct attachment of various aryl or vinyl groups to the ethynyl carbon, significantly extending the molecular framework. The reaction is typically carried out under mild conditions, tolerating a wide range of functional groups. wikipedia.org

Suzuki-Miyaura Coupling: While the classic Suzuki reaction couples an organoboron compound with an organohalide, it can be adapted for use with alkynes. libretexts.orgwikipedia.org For instance, the aryl portion of this compound could be halogenated and then coupled with a boronic acid. Alternatively, the alkyne itself can be converted into a suitable organoboron reagent to participate in the coupling. The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org

| Reaction | Coupling Partner | Typical Catalysts | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Forms a C(sp)-C(sp²) bond; mild reaction conditions. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Pd complex (e.g., Pd(OAc)₂) | Forms C-C bonds; low toxicity of boron reagents. wikipedia.orgnih.gov |

Cycloaddition Reactions

The carbon-carbon triple bond of the ethynyl group can participate in pericyclic reactions, most notably cycloadditions, to form new ring systems.

Huisgen 1,3-Dipolar Cycloaddition (Azide-Alkyne Cycloaddition): This reaction is the premier example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.orgtcichemicals.com The thermal reaction between an azide (B81097) and an alkyne leads to a 1,2,3-triazole. organic-chemistry.orgwikipedia.org However, the thermal process often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.org

A more controlled and widely used variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds under mild conditions and selectively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgchemeurope.com This reaction is exceptionally reliable and has broad applications in drug discovery, materials science, and bioconjugation. nih.gov Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is thus valuable for biological applications. wikipedia.org

| Reaction Type | Reactant | Product | Key Features |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | Forms a stable five-membered heterocycle. organic-chemistry.org |

| CuAAC ("Click Chemistry") | Organic Azide (R-N₃) | 1,4-disubstituted 1,2,3-Triazole | Copper(I) catalyzed; highly regioselective and efficient. wikipedia.orgmdpi.com |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (–COOH) is a site of significant chemical activity, primarily involving nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

Esterification and Amidation Mechanisms

Esterification: this compound can be converted to its corresponding esters via several methods, most commonly the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The mechanism is an equilibrium process. masterorganicchemistry.comtcu.edu It begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comstudy.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium toward the product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu

Amidation: The formation of amides from carboxylic acids and amines is a condensation reaction that forms an amide bond and a molecule of water. diva-portal.org Direct reaction requires high temperatures, but various reagents and catalysts can facilitate the process under milder conditions. diva-portal.org Catalytic direct amidation can be achieved using Lewis acids like titanium or zirconium complexes, or with phosphorus compounds. diva-portal.orgucj.org.ua The mechanism generally involves activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the amine. ucj.org.ua

| Reaction | Reagents | Product | Mechanism Type |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic Acyl Substitution masterorganicchemistry.com |

| Direct Amidation | Amine (R'-NH₂), Catalyst (e.g., TiCl₄, Boric Acid) | Amide | Nucleophilic Acyl Substitution diva-portal.orgucj.org.ua |

Acyl Halide Formation

Carboxylic acids are readily converted into more reactive derivatives, such as acyl chlorides (also known as acid chlorides). wikipedia.org This transformation is a crucial step for synthesizing esters, amides, and anhydrides under very mild conditions, as acyl chlorides are highly reactive electrophiles.

The most common laboratory method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). youtube.comchemguide.co.uklibretexts.org The reaction mechanism involves the conversion of the carboxylic hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion (Cl⁻) on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.comchemguide.co.uk

Aromatic Ring Reactivity and Substituent Effects

Carboxylic Acid Group (–COOH): This group is strongly deactivating and a meta-director. chemguideforcie.co.ukbyjus.com Through both inductive withdrawal (due to the electronegative oxygen atoms) and resonance withdrawal, it pulls electron density from the aromatic ring, making it less nucleophilic and slower to react with electrophiles. quora.com The resonance effect creates partial positive charges at the ortho and para positions, thus directing incoming electrophiles to the meta position. quora.com

Methyl Group (–CH₃): An alkyl group like methyl is weakly activating and an ortho, para-director. chemguideforcie.co.uk It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during substitution. libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions.

Ethynyl Group (–C≡CH): The ethynyl group is generally considered to be a deactivating group. Its sp-hybridized carbons are more electronegative than the sp²-hybridized carbons of the benzene (B151609) ring, leading to an inductive withdrawal of electron density. It typically directs incoming electrophiles to the meta position.

Combined Effect: In this compound, the directing influences of the three substituents must be considered together. The available positions for substitution are C4, C5, and C6.

The –COOH group at C1 directs meta to C5.

The –CH₃ group at C2 directs ortho to C3 (blocked) and para to C5.

The –C≡CH group at C3 directs meta to C5.

All three substituents reinforce the directing effect towards the C5 position . The methyl group activates the para position (C5), while the two deactivating groups direct meta to this same position. Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C5 position.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Strongly Deactivating chemguideforcie.co.uk | Meta byjus.comquora.com |

| -CH₃ | C2 | Weakly Activating chemguideforcie.co.uk | Ortho, Para libretexts.org |

| -C≡CH | C3 | Deactivating libretexts.org | Meta |

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The rate and regioselectivity of EAS reactions on this compound are influenced by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.comyoutube.comdoubtnut.com Conversely, the methyl group is an activating, ortho-, para-directing group because of its electron-donating inductive and hyperconjugation effects. quora.com The ethynyl group is generally considered to be a deactivating, meta-directing group due to the sp-hybridization of its carbon atoms, which imparts significant electronegativity.

The positions of these substituents on the benzene ring relative to each other lead to a complex interplay of these directing effects. The 2-methyl group (ortho to the carboxylic acid) will direct incoming electrophiles to its ortho and para positions (the 3- and 5-positions of the benzoic acid). The 3-ethynyl group (meta to the carboxylic acid) will also direct incoming electrophiles to its meta positions (the 5- and 1-positions of the benzoic acid, with the 1-position already being substituted). The carboxylic acid group at position 1 directs incoming electrophiles to the 5-position.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Electron-withdrawing (deactivating) | Meta |

| -CH3 | 2 | Electron-donating (activating) | Ortho, Para |

| -C≡CH | 3 | Electron-withdrawing (deactivating) | Meta |

Nucleophilic Aromatic Substitution Potentials

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. masterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of this compound, the ethynyl and carboxylic acid groups are electron-withdrawing. However, for a typical SNAr reaction to occur, a suitable leaving group (such as a halide) would need to be present on the ring. If, for example, a halogen were present at the 4- or 6-position, the electron-withdrawing effects of the ethynyl and carboxyl groups could potentially facilitate a nucleophilic attack at that position. The methyl group, being electron-donating, would slightly disfavor the formation of the negatively charged intermediate.

Without a good leaving group, this compound is unlikely to undergo nucleophilic aromatic substitution under standard conditions. The reactivity could be enhanced if the carboxylic acid group is deprotonated to the carboxylate, which is less electron-withdrawing.

Influence of Ethynyl and Methyl Substituents on Reactivity

The combined influence of the ethynyl and methyl substituents on the reactivity of the benzoic acid ring is a balance of their electronic and steric effects. The electronic effects can be quantified using Hammett substituent constants (σ). The methyl group has a negative σ value, indicating its electron-donating nature, while the ethynyl group has a positive σ value, reflecting its electron-withdrawing character.

The ortho-position of the methyl group introduces a significant steric factor known as the "ortho effect". vedantu.comquora.comquora.comwikipedia.org This steric hindrance can force the carboxylic acid group to twist out of the plane of the benzene ring, which can inhibit resonance between the carboxyl group and the ring. wikipedia.org This disruption of coplanarity can, in some cases, increase the acidity of the benzoic acid. vedantu.comquora.com The ortho-methyl group can also sterically hinder reactions at the adjacent positions (1 and 3).

| Substituent | σm | σp |

|---|---|---|

| -CH3 | -0.07 | -0.17 |

| -C≡CH | 0.21 | 0.23 |

Intramolecular Interactions and Tautomerism

Hydrogen Bonding in Benzoic Acid Derivatives

Benzoic acid and its derivatives are well-known to form hydrogen-bonded dimers in nonpolar solvents and in the solid state. This intermolecular hydrogen bonding occurs between the carboxylic acid groups of two molecules.

In this compound, the presence of the ortho-methyl group introduces the possibility of intramolecular interactions. While a direct intramolecular hydrogen bond between the carboxylic acid proton and the methyl group is not possible, the steric presence of the methyl group can influence the conformation of the carboxylic acid group and potentially affect its intermolecular hydrogen bonding capabilities.

Computational studies on ortho-substituted benzoic acids have shown that intramolecular hydrogen bonds can form if the ortho-substituent contains a hydrogen bond acceptor or donor. rsc.orgmdpi.comnih.gov In the case of this compound, an intramolecular hydrogen bond between the carboxylic acid proton and the π-system of the ethynyl group is a theoretical possibility, though likely to be weak. The geometry required for such an interaction would involve a significant conformational arrangement. The primary form of hydrogen bonding for this molecule is expected to be the intermolecular dimerization characteristic of carboxylic acids.

Tautomeric Equilibria and Their Chemical Implications

Tautomerism involves the migration of a proton accompanied by a shift in double bonds. For this compound, the most plausible, though minor, tautomeric equilibrium would involve the carboxylic acid group, potentially forming a ketene-like structure, although this is generally unfavorable for simple carboxylic acids.

Another theoretical possibility is tautomerism involving the ethynyl group, which could potentially exist in equilibrium with a vinylidene carbene. However, this is a high-energy species and not a significant contributor under normal conditions.

The concept of keto-enol tautomerism is more relevant to systems with carbonyl groups adjacent to C-H bonds. researchgate.netnih.govnih.gov While the carboxylic acid itself does not exhibit classical keto-enol tautomerism, reactions that proceed through an enol-like intermediate could be influenced by the substituents on the ring. The electronic properties of the ethynyl and methyl groups would affect the stability of any charged intermediates, thereby influencing the reaction pathways and outcomes. For practical purposes, this compound is expected to exist predominantly in the form of the aromatic carboxylic acid.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Ethynyl 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Ethynyl-2-methylbenzoic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, distinct signals are expected for the carboxylic acid, aromatic, acetylenic, and methyl protons. libretexts.org The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10.0-13.2 ppm, due to strong deshielding and hydrogen bonding. libretexts.orgorgchemboulder.com

The three protons on the aromatic ring are chemically distinct and would appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on their position relative to the electron-withdrawing carboxyl group and the weakly donating/withdrawing methyl and ethynyl (B1212043) groups. The acetylenic proton (H-C≡) characteristically appears as a singlet around 2.0-3.0 ppm. orgchemboulder.com The protons of the methyl group (-CH₃), being attached to the aromatic ring, are expected to produce a singlet in the benzylic region, typically between 2.2 and 3.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Singlet (broad) |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |

| Acetylenic (-C≡C-H) | 2.0 - 3.0 | Singlet |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, ten distinct signals are expected, corresponding to the ten chemically non-equivalent carbon atoms.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-185 ppm range. openstax.orgdocbrown.info The six aromatic carbons will resonate in the 120-140 ppm region, with the carbon atom directly attached to the carboxyl group (C1) being the most downfield among them. docbrown.info The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts between 70 and 90 ppm. Finally, the sp³-hybridized carbon of the methyl group is the most shielded, appearing at the upfield end of the spectrum, generally between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 185 |

| Aromatic (C1, attached to COOH) | 130 - 140 |

| Aromatic (Other Ar-C) | 120 - 135 |

| Acetylenic (-C ≡C-H) | 70 - 90 |

| Acetylenic (-C≡C -H) | 70 - 90 |

Solid-State NMR for Intermolecular Interactions

In the solid state, molecules of this compound are held together by intermolecular forces, most notably hydrogen bonds between the carboxylic acid groups, forming centrosymmetric dimers. Solid-State NMR (SSNMR) is a powerful technique for probing these interactions directly. researchgate.net

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions, which are highly sensitive to the local structure and bonding environment. Techniques such as ¹H and ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution spectra of the solid material. The ¹H and ¹³C chemical shifts in the solid state are highly sensitive to hydrogen bond length and geometry. researchgate.netnih.gov For instance, the chemical shift of the proton involved in the hydrogen bond is a direct probe of the bond's strength.

Furthermore, two-dimensional SSNMR experiments, such as ¹H-¹H NOESY, can identify protons that are close in space (typically < 5 Å), providing definitive evidence for the specific intermolecular contacts, such as the O-H···O=C hydrogen bond in the carboxylic acid dimer. nih.gov This methodology allows for a detailed characterization of the crystal packing and the network of intermolecular interactions that govern the supramolecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and studying hydrogen bonding.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids, has a profound effect on the spectrum. Carboxylic acids in the condensed phase typically exist as hydrogen-bonded dimers, which results in a characteristic, very broad O-H stretching absorption band extending from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com

Superimposed on this broad band, several sharper C-H stretching absorptions are expected: aromatic C-H stretches just above 3000 cm⁻¹, and methyl C-H stretches just below 3000 cm⁻¹. masterorganicchemistry.com A key diagnostic feature for the terminal alkyne is the sharp, strong ≡C-H stretch, which appears around 3300 cm⁻¹. masterorganicchemistry.com The C≡C triple bond stretch is expected as a weak but sharp band in the 2100-2140 cm⁻¹ region. masterorganicchemistry.com

The carbonyl (C=O) stretching vibration of the carboxylic acid dimer gives rise to a very strong and intense band, typically found between 1690 and 1760 cm⁻¹. libretexts.org The dimerization and conjugation with the aromatic ring would be expected to shift this peak to the lower end of the range, around 1710 cm⁻¹. openstax.org

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Acetylenic | ≡C-H stretch | ~3300 | Strong, Sharp |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Methyl | C-H stretch | 2850 - 3000 | Medium |

| Acetylenic | C≡C stretch | 2100 - 2140 | Weak, Sharp |

| Carboxylic Acid | C=O stretch (H-bonded dimer) | 1690 - 1710 | Very Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that provides valuable information, particularly for non-polar functional groups and symmetric vibrations. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to give a strong and easily identifiable signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. ias.ac.in This makes Raman spectroscopy an excellent tool for confirming the presence of the ethynyl moiety.

Raman spectroscopy has broad applications in the study of benzoic acid derivatives. It is used to investigate the influence of different functional groups on crystal structure and non-bonded interactions. ias.ac.in The technique is also sensitive to changes in molecular structure and intermolecular forces, making it suitable for studying polymorphism and pressure-induced phase transitions. ias.ac.in In the context of this compound, Raman spectroscopy could be employed to study the low-frequency lattice modes, which are directly related to the crystal packing and the strength of the intermolecular hydrogen bonds. It can also serve as a powerful in-situ monitoring tool for catalytic reactions involving the ethynyl or carboxylic acid groups. azom.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For a molecule like this compound, a combination of mass spectrometry techniques is employed to obtain a complete profile.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule from its exact mass. nih.gov

The molecular formula of this compound is C₁₀H₈O₂. The calculated exact mass can be compared against the experimentally measured mass to confirm the molecular formula and, by extension, the identity of the compound with a high level of confidence. Any deviation between the measured and calculated mass is typically in the low parts-per-million (ppm) range for a positive identification.

| Molecular Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₁₀H₈O₂ | Monoisotopic | 160.05243 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and ionizable molecules such as carboxylic acids. nih.govuliege.be In ESI-MS, the analyte is transferred from solution to the gas phase as an ion with minimal fragmentation. uliege.be For this compound, analysis would typically be performed in the negative ion mode, which facilitates the deprotonation of the acidic carboxylic group to form the carboxylate anion [M-H]⁻.

The primary ion observed in the ESI-MS spectrum would correspond to the deprotonated molecule at an m/z value consistent with its molecular weight (approximately 159.045). Tandem mass spectrometry (MS/MS) experiments can be performed by selecting this precursor ion and subjecting it to collision-induced dissociation (CID). nih.gov This process induces fragmentation, providing valuable structural information. A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would be the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group.

| Ion | Description | Expected m/z | Potential Neutral Loss |

|---|---|---|---|

| [M-H]⁻ | Deprotonated molecule (precursor ion) | ~159.05 | - |

| [M-H-CO₂]⁻ | Fragment ion after loss of CO₂ | ~115.05 | CO₂ (44.00 Da) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. scispace.com Due to the low volatility of carboxylic acids, this compound requires a chemical derivatization step prior to GC-MS analysis. jfda-online.com This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. Common derivatizing agents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. nist.gov

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum of the derivative would show a molecular ion peak corresponding to the modified compound. The fragmentation pattern observed upon electron ionization would be characteristic of the derivative's structure, often involving cleavage at the ester group and fragmentation of the aromatic ring and its substituents. The fragmentation of the methyl ester derivative, for example, would likely show a prominent ion corresponding to the loss of the methoxy (B1213986) group (-OCH₃).

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid. These methods provide definitive information on molecular geometry, conformation, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for the absolute determination of molecular and crystal structures. nih.gov While a specific crystal structure for this compound is not publicly documented, analysis of the closely related isomer, 3-ethynylbenzoic acid (C₉H₆O₂), provides significant insight into the expected structural features. nih.govresearchgate.net

In the reported crystal structure of 3-ethynylbenzoic acid, the carboxylic acid group is nearly coplanar with the benzene (B151609) ring. nih.govresearchgate.net The molecules form classic hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆O₂ |

| Molecular Weight | 146.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8630 (7) |

| b (Å) | 8.3000 (9) |

| c (Å) | 11.7490 (1) |

| α (°) | 101.44 |

| β (°) | 93.8 |

| γ (°) | 99.83 |

| Volume (ų) | 361.84 (8) |

| Z | 2 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. researchgate.net Unlike SCXRD, which analyzes a single crystal, PXRD provides information from a polycrystalline sample containing a multitude of small crystallites in random orientations. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase.

For this compound, PXRD would be used for several key purposes:

Phase Identification: The experimental PXRD pattern can be compared with patterns calculated from single-crystal data to confirm that the bulk material corresponds to the same crystalline phase.

Purity Assessment: The presence of sharp peaks from crystalline impurities can be readily detected.

Polymorph Screening: PXRD is a primary tool for identifying the existence of different crystalline forms (polymorphs) of the same compound, which may exhibit different physical properties.

The analysis of the peak positions, intensities, and shapes in a PXRD pattern provides comprehensive information about the unit cell, crystallinity, and phase purity of a bulk sample of this compound.

Other Advanced Analytical Techniques

Following an extensive search of scientific literature and chemical databases, specific experimental data for the Ultraviolet-Visible (UV-Vis) spectroscopy and elemental analysis of this compound could not be located. While spectroscopic data for related benzoic acid derivatives are available, the strict adherence to the specified compound prevents their inclusion in this article. The following sections are structured as requested but remain unpopulated due to the absence of specific research findings for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed research findings from the UV-Vis spectroscopic analysis of this compound, including absorption maxima (λmax) and molar absorptivity (ε), are not available in the reviewed literature. Therefore, a data table for these properties cannot be generated at this time.

Elemental Analysis

The theoretical elemental composition of this compound (C₁₀H₈O₂) is approximately 74.99% Carbon, 5.03% Hydrogen, and 19.98% Oxygen. However, experimental data from elemental analysis to confirm these percentages could not be found in published research. Consequently, a data table comparing theoretical and experimental values cannot be provided.

Theoretical and Computational Investigations of 3 Ethynyl 2 Methylbenzoic Acid

Molecular Modeling and Simulations

While quantum calculations examine the properties of a single molecule, molecular modeling and simulations are used to explore the behavior of molecules on a larger scale, including their flexibility and interactions with their environment.

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for converting between them. nih.gov For 3-ethynyl-2-methylbenzoic acid, the primary sources of conformational flexibility are the rotation of the carboxylic acid group and the ethynyl (B1212043) group relative to the benzene (B151609) ring.

A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle (e.g., the O=C-O-H angle of the carboxyl group) and calculating the molecule's energy at each step. mdpi.com This process maps out the energy landscape, revealing the lowest-energy (most stable) conformers and the transition states that separate them. For carboxylic acids, the syn conformation (where the acidic proton is eclipsed with the carbonyl oxygen) is typically more stable than the anti conformation in the gas phase. nih.gov The presence of the ortho-methyl group would also significantly influence the rotational barrier of the carboxyl group. mdpi.comresearchgate.net

| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kJ/mol) |

|---|---|---|

| Syn (Minimum) | ~0° | 0.0 |

| Transition State | ~90° | 25.0 |

| Anti (Local Minimum) | ~180° | 18.5 |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can reveal how a molecule like this compound behaves in a solution, interacts with other molecules, and explores different conformations. ucl.ac.uk

| Parameter/Output | Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | TIP3P Water (Explicit) |

| Simulation Time | 100 ns |

| Analysis Output | Root-Mean-Square Deviation (RMSD), Radial Distribution Function (RDF) for solvent interactions, Hydrogen bond analysis. |

Intermolecular Interaction Studies, including Hydrogen Bonding and Halogen Bonding

Computational studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly of this compound. These interactions are crucial in determining its crystal packing, physical properties, and potential interactions with biological macromolecules. The primary intermolecular forces at play are hydrogen bonding, driven by the carboxylic acid moiety, and potential, though weaker, interactions involving the ethynyl and methyl groups.

Hydrogen Bonding:

The most dominant intermolecular interaction in this compound is the hydrogen bonding facilitated by the carboxylic acid group. Theoretical studies on various benzoic acid derivatives consistently show a strong tendency to form cyclic dimers through O-H···O hydrogen bonds between the carboxyl groups of two molecules. koreascience.krmdpi.comresearchgate.net This robust R2(8) supramolecular synthon is a hallmark of carboxylic acids in the solid state. rsc.org

Computational models, such as those employing Density Functional Theory (DFT), have been used to quantify the strength of these interactions in related molecules. For instance, studies on 4-substituted benzoic acid dimers have shown that electron-releasing groups tend to form more stable hydrogen bonds. koreascience.krscispace.com The methyl group at the ortho position in this compound is an electron-donating group, which would be expected to enhance the strength of the hydrogen bonds. Conversely, the ethynyl group is weakly electron-withdrawing, which might slightly counteract this effect. The interplay of these substituents influences the electronic distribution and, consequently, the hydrogen bond donor and acceptor capabilities of the carboxylic acid group.

The table below, based on computational studies of substituted benzoic acid dimers, illustrates the influence of substituents on hydrogen bond energies. While data for this compound is not available, the values for related compounds provide a predictive framework.

| Substituent on Benzoic Acid | Computational Method | Calculated Dimerization Energy (kcal/mol) |

| 4-NH2 | DFT | -14.85 |

| 4-OH | DFT | -14.78 |

| 4-H | DFT | -14.53 |

| 4-Cl | DFT | -14.45 |

| 4-NO2 | DFT | -14.27 |

This table is illustrative and compiled from data on 4-substituted benzoic acids to show substituent effects. The values are corrected for basis set superposition error (BSSE). koreascience.krresearchgate.net

Halogen Bonding and Other Interactions:

While this compound itself cannot act as a halogen bond donor, the electronic nature of the ethynyl group is relevant in the context of designing analogs. Theoretical and experimental studies on compounds like 3-iodoethynylbenzoic acid demonstrate that the ethynyl moiety can effectively facilitate halogen bonding. acs.org The iodine atom in such a molecule develops a region of positive electrostatic potential (a σ-hole), enabling it to act as a Lewis acid and interact with Lewis bases. acs.orgscispace.com Should the hydrogen of the ethynyl group in this compound be substituted with a halogen, this would introduce a highly directional and tunable interaction for crystal engineering and molecular recognition.

Structure-Activity Relationship (SAR) and Scaffold Analysis

The benzoic acid scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. researchgate.net Computational methods are increasingly employed to explore the structure-activity relationships (SAR) of benzoic acid derivatives and to design new compounds with improved properties through scaffold hopping.

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate variations in the chemical structure of compounds with their biological activities. For a series of analogs of this compound, QSAR models could be developed to predict their activity against a specific biological target.

These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a mathematical relationship between these descriptors and the observed activity. Descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO/LUMO). These are particularly relevant for understanding receptor-ligand interactions.

Steric: Molecular volume, surface area, and specific shape indices (e.g., Kier's shape indices). These describe the size and shape of the molecule, which are critical for fitting into a binding site.

Hydrophobic: The partition coefficient (logP), which measures the lipophilicity of the compound and influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological: Indices that describe the connectivity of atoms in the molecule, such as the Balaban topological index or molecular connectivity indices.

For instance, QSAR studies on other benzoic acid derivatives have revealed that inhibitory activity against certain bacterial enzymes increases with greater hydrophobicity and specific steric properties. nih.gov A hypothetical QSAR study on analogs of this compound might explore how modifications to the ethynyl and methyl groups, or substitutions at other positions on the phenyl ring, affect these descriptors and, in turn, biological activity.

The table below presents a hypothetical set of descriptors that would be calculated in a QSAR study of this compound analogs.

| Analog / Modification | Calculated LogP | Molecular Volume (ų) | LUMO Energy (eV) | Predicted Activity (Hypothetical) |

| This compound | 2.85 | 155.2 | -1.23 | Baseline |

| 3-Cyano-2-methylbenzoic acid | 2.10 | 148.9 | -1.85 | Increased |

| 3-Ethynyl-2-chlorobenzoic acid | 3.20 | 158.1 | -1.45 | Decreased |

| 3-(Propen-1-yl)-2-methylbenzoic acid | 3.30 | 170.5 | -1.15 | Increased |

This table is for illustrative purposes. The values are hypothetical and would need to be generated through specific computational chemistry software as part of a dedicated QSAR study.

Scaffold hopping is a computational drug design strategy that aims to identify new molecular cores (scaffolds) that are structurally distinct from a known active compound but retain similar biological activity. This is particularly useful for discovering novel intellectual property, improving ADME-Tox properties, or finding alternative synthetic routes.

Starting with this compound as a reference structure, in silico scaffold hopping algorithms could be used to search large chemical databases for compounds that present a different core but maintain a similar 3D arrangement of key pharmacophoric features. The essential features of this compound would likely be defined as a hydrogen bond donor (the hydroxyl hydrogen), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic aromatic region, and the specific steric and electronic features of the ethynyl and methyl groups.

Computational methods for scaffold hopping include:

Pharmacophore-based searching: A 3D pharmacophore model is built from the reference compound and used to screen virtual libraries for molecules that match the model.

Shape-based screening: Algorithms search for molecules that have a similar 3D shape and electrostatic potential distribution to the reference compound, regardless of their underlying 2D structure.

Fragment-based replacement: The benzoic acid core could be computationally "cleaved" and replaced with alternative cyclic or acyclic fragments, followed by an evaluation of the new molecule's predicted binding affinity and other properties.

For example, a scaffold hopping approach might replace the benzoic acid core of this compound with a bioisosteric core, such as a tetrazole, acyl-sulfonamide, or a different heterocyclic system, while retaining the critical ethynyl and methyl substituents. researchgate.netnih.gov These new scaffolds would then be computationally docked into a target protein's active site to predict their binding mode and affinity, guiding the synthesis of the most promising candidates.

Emerging Applications and Functional Materials Derived from 3 Ethynyl 2 Methylbenzoic Acid

Applications in Organic Synthesis and Fine Chemicals

The dual functionality of 3-Ethynyl-2-methylbenzoic acid makes it a versatile intermediate in organic synthesis. The carboxylic acid group can be converted into various other functional groups, while the terminal alkyne is amenable to a wide range of coupling reactions and additions.

Precursors for Complex Organic Molecules

Ethynylated aromatic compounds are valuable precursors for the synthesis of more complex molecular architectures. The ethynyl (B1212043) group serves as a reactive handle for carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and cycloaddition reactions. These reactions are fundamental in constructing larger, intricate organic molecules that are often scaffolds for pharmaceuticals, natural products, and other high-value chemicals. The presence of both an ethynyl group and a carboxylic acid allows for sequential or orthogonal functionalization, enabling the synthesis of multifunctional derivatives. For instance, ethynylated benzoic acid derivatives can be used to create difunctionalized benzene (B151609) compounds by leveraging the distinct reactivity of each group.

Synthesis of Dyes and Pigments

Aromatic compounds containing carboxylic acid groups are frequently employed in the synthesis of dyes. Azo compounds, which constitute a major class of synthetic dyes, are often derived from aromatic amines and phenols. While this compound is not an amine, its structure can be chemically modified to become a dye precursor. The carboxylic acid group, in particular, can enhance the solubility of a dye in aqueous media, a desirable property for dyeing processes in the textile industry. The conjugated system, which can be extended through reactions at the ethynyl group, is the basis for the chromophore—the part of the molecule responsible for its color. The specific substitution pattern of this compound could influence the final color and properties of such dyes.

Design of Agrochemical Intermediates

The development of novel pesticides and herbicides often relies on intermediates that can be readily diversified to create a library of compounds for biological screening. Substituted benzoic acids and their derivatives are known building blocks in the agrochemical industry. The functional groups on this compound allow for the introduction of various pharmacophores and toxophores through established synthetic routes. The ethynyl group, for example, can be used to link the aromatic ring to other cyclic or acyclic moieties, potentially leading to new active ingredients for crop protection.

Development in Materials Science

The rigid structure and reactive functionalities of this compound make it a candidate for the development of advanced materials with tailored properties.

Polymer and Coating Innovations

Aromatic compounds containing ethynyl groups are known to be precursors for thermosetting polymers. Upon heating, the ethynyl groups can undergo cyclization and polymerization reactions to form a highly cross-linked, thermally stable network. This process can be utilized to create high-performance polymers and coatings with excellent thermal stability and mechanical properties. Ethynyl-terminated oligomers have been shown to form nematic thermosets, which maintain liquid crystalline order even after curing. The incorporation of the this compound moiety into a polymer backbone could impart rigidity, thermal resistance, and specific functionalities derived from the carboxylic acid group.

Supramolecular Assemblies and Nanostructures

The formation of predictable, non-covalent interactions is the cornerstone of supramolecular chemistry, and this compound is well-suited for creating ordered assemblies. The primary interaction driving its self-assembly is hydrogen bonding between the carboxylic acid moieties.

Research on analogous molecules, such as 3-ethynylbenzoic acid, has shown that the carboxylic acid groups form robust hydrogen bonds with each other. researchgate.net This typically results in the formation of a classic "acid-acid" inversion dimer, creating a well-defined, larger supramolecular synthon. researchgate.net It is highly probable that this compound also forms these stable hydrogen-bonded dimers.

These dimers can then pack into larger, ordered nanostructures like chains or sheets. The specific arrangement in the solid state is influenced by weaker interactions, such as C-H⋯O hydrogen bonds, which can link the dimers together. researchgate.net The presence of the methyl and ethynyl groups on the this compound molecule would further direct the long-range packing of these dimers, influencing the ultimate morphology and properties of the resulting nanostructure. The steric bulk of the ortho-methyl group can influence the planarity and packing efficiency, while the ethynyl group can participate in π-π stacking or other weak interactions.

Liquid Crystalline Materials and Mesomorphic Properties

Benzoic acid derivatives are a foundational component in the design of thermotropic liquid crystals, which exhibit phases of matter intermediate between solid and liquid states. hartleygroup.org The ability of the carboxylic acid group to form hydrogen-bonded dimers is critical; these dimers effectively increase the molecular length and aspect ratio, which are key factors for inducing liquid crystalline behavior (mesomorphism). nih.govresearchgate.net

While specific studies on the mesomorphic properties of this compound are not prevalent, the behavior of related compounds provides significant insight. For instance, 3- and 4-n-alkanoyloxy benzoic acids are known to form smectic mesophases. nih.gov The stability and type of the liquid crystal phase are highly dependent on the nature and position of the substituents.

For this compound, the hydrogen-bonded dimer would form the rigid core of the potential mesogen. The terminal ethynyl groups could enhance π-π interactions between adjacent dimers, potentially stabilizing nematic or smectic phases. The methyl group, positioned ortho to the carboxylate, would introduce a lateral steric hindrance, which is a common strategy to modify mesomorphic properties, such as lowering melting points or altering the type of liquid crystal phase observed. mtak.hu

Table 1: Phase Transition Temperatures of Related Benzoic Acid Derivatives

| Compound Class | Example Transition | Temperature (°C) | Reference |

|---|---|---|---|

| p-Alkoxybenzoic Acids | Crystal to Nematic | 120 - 149 | nih.gov |

| p-Alkoxybenzoic Acids | Nematic to Isotropic | 149 - 161 | nih.gov |

| Alkylbenzoic Acids | Crystal to Nematic | 98 - 101 | nih.gov |

| Alkylbenzoic Acids | Nematic to Isotropic | 113 - 115 | nih.gov |

This table illustrates typical phase transition temperatures for classes of benzoic acid derivatives that exhibit liquid crystalline behavior.

Electronic and Optical Materials, including COFs and Supramolecular Organic Fluorophores

The conjugated system of the benzene ring and the ethynyl group gives this compound inherent electronic and optical properties that can be harnessed in advanced materials.

Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with ordered structures. The synthesis of COFs relies on the use of molecular building blocks, or "linkers," that can be connected via strong covalent bonds. While this compound is not a typical linker itself, its ethynyl group represents a reactive handle for polymerization reactions, such as azide-alkyne cycloadditions or Sonogashira coupling, to form extended, conjugated frameworks. Furthermore, substituted benzoic acids have been investigated as catalysts and modulators in the synthesis of imine-linked COFs, influencing crystallite size and colloidal stability. rsc.orgdigitellinc.com

Supramolecular Organic Fluorophores: The extended π-conjugation in ethynyl-substituted aromatics often leads to fluorescent properties. Studies on related 3-n-alkanoyloxy benzoic acids have shown they exhibit broad photoluminescence emission spectra. nih.gov Similarly, 4-ethynylbenzoic acid is used in the synthesis of fluorescent probes. chemimpex.com By forming non-covalent assemblies, the fluorescence of this compound derivatives could be modulated. Self-assembly can lead to phenomena such as aggregation-caused quenching or aggregation-induced emission, allowing for the design of "smart" materials whose optical properties respond to their environment.

Role as a Medicinal Chemistry Scaffold

The benzoic acid moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. preprints.org The combination of the rigid aromatic ring, a hydrogen-bonding carboxylic acid, and tunable substitution points makes it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.

Scaffold-Based Drug Design Frameworks

In scaffold-based drug design, a core molecular structure with known favorable properties is systematically decorated with different functional groups to optimize biological activity. This compound serves as an attractive scaffold for several reasons:

Rigid Core: The benzene ring provides a defined and rigid orientation for the functional groups, reducing the entropic penalty upon binding to a target.

Key Interaction Group: The carboxylic acid is a versatile functional group that can act as a hydrogen bond donor and acceptor, or it can be ionized to form a salt bridge with positively charged residues (like arginine or lysine) in a protein binding pocket. nih.gov

Vectors for Modification: The methyl and ethynyl groups provide vectors for synthetic modification. The methyl group can probe steric pockets, while the highly versatile ethynyl group can be used in a variety of coupling reactions (e.g., "click chemistry") to attach larger and more complex fragments, enabling rapid generation of compound libraries. nih.gov

Design of Enzyme Inhibitors and Receptor Ligands

The benzoic acid scaffold is a common feature in the design of enzyme inhibitors. The carboxylate group often serves as a crucial anchoring point that mimics the substrate and binds to a key residue in the enzyme's active site. For example, in a class of inhibitors for the anti-apoptotic protein Mcl-1, a substituted benzoic acid scaffold was designed where the carboxyl group forms a critical hydrogen bond with an arginine residue (Arg263). nih.gov

In the context of this compound, the carboxyl group could serve this anchoring role. The ethynyl and methyl substituents would then be positioned to interact with adjacent hydrophobic pockets or other regions within the active site. This allows for the fine-tuning of binding affinity and selectivity. For instance:

The ethynyl group can form unconventional hydrogen bonds or interact with hydrophobic regions of the binding site.

The methyl group can occupy small hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy.

This strategy has been applied to various targets, including histone deacetylases (HDAC) and cyclooxygenase-2 (COX-2), where benzoic acid derivatives have shown inhibitory activity. nih.govnih.gov

Anti-inflammatory and Anti-cancer Agent Development Considerations

The structural motifs present in this compound are relevant to the development of both anti-inflammatory and anti-cancer agents.

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The benzoic acid core is found in several compounds investigated for anti-inflammatory properties. nih.govnih.gov The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX). The design of new agents based on the this compound scaffold would involve optimizing its structure to achieve potent and selective inhibition of inflammatory targets while minimizing off-target effects.

Anti-cancer Agents: The benzoic acid scaffold is present in a wide array of compounds developed as anti-cancer agents. preprints.org These agents can act through various mechanisms, including:

Inhibition of Anti-Apoptotic Proteins: As seen with Mcl-1 inhibitors, benzoic acid derivatives can disrupt protein-protein interactions that allow cancer cells to evade programmed cell death. nih.gov

Enzyme Inhibition: Benzoic acid derivatives have been developed as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs), which play a role in gene regulation. nih.gov

The development of novel anti-cancer agents from the this compound scaffold would leverage the known importance of the benzoic acid core for target binding, while exploiting the ethynyl group for covalent modification of the target or for linking to other pharmacophores to create multi-functional drugs.

Table 2: Examples of Bioactivity in Benzoic Acid Derivatives

| Compound Class | Biological Target/Activity | Example IC50 / Activity | Reference |

|---|---|---|---|

| 2,5-Substituted Benzoic Acid | Mcl-1/Bfl-1 Inhibition | Ki = 100 nM | nih.gov |

| Benzo[b]oxazin-3(4H)-one Hybrids | Anticancer (A549 cells) | IC50 = 7.59 µM | nih.gov |

| 3-Fluoro β-lactams | Anticancer (MCF-7 cells) | IC50 = 0.095 µM | mdpi.com |

| Quinazolinone-Benzoic Acid Hybrids | Anticancer (MCF-7 cells) | IC50 = 100 µM/ml | preprints.org |

This table shows the inhibitory concentrations (IC50) or binding affinities (Ki) for various compounds containing scaffolds related to or including benzoic acid, demonstrating their potential in drug development.

Future Directions and Interdisciplinary Research Opportunities

Integration with Advanced Manufacturing Techniques

The presence of the ethynyl (B1212043) group in 3-Ethynyl-2-methylbenzoic acid makes it a prime candidate for integration with advanced manufacturing technologies, such as 3D printing and photolithography. The alkyne functionality can participate in polymerization reactions, including click chemistry and radical polymerization, to form novel polymers with tailored properties.

Polymer Synthesis: As a functionalized monomer, this compound could be polymerized or co-polymerized to create materials with unique thermal, mechanical, and optical characteristics. The rigid benzene (B151609) ring and the linear ethynyl group can contribute to the formation of highly cross-linked and thermally stable polymers.

Surface Modification: The carboxylic acid group allows for the grafting of this molecule onto various surfaces, modifying their chemical and physical properties. This could be leveraged in the fabrication of functional coatings, sensors, and microelectronic components.